molecular formula C15H25ClFNSi B1681673 Silperisone hydrochloride CAS No. 140944-30-5

Silperisone hydrochloride

Cat. No.: B1681673
CAS No.: 140944-30-5
M. Wt: 301.90 g/mol
InChI Key: VGKGHWXDGBFJTP-UHFFFAOYSA-N
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Description

Silperisone hydrochloride is a centrally acting muscle relaxant with properties similar to tolperisone. It is an organosilicon compound that functions primarily as a sodium and calcium channel blocker, reducing neuronal excitability and muscle spasticity .

Chemical Reactions Analysis

Silperisone hydrochloride undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include various organosilicon derivatives and intermediates .

Scientific Research Applications

Silperisone hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Silperisone hydrochloride exerts its effects by blocking voltage-gated sodium and calcium channels in neurons. This blockade reduces the release of excitatory neurotransmitters and decreases neuronal excitability, leading to muscle relaxation. Additionally, this compound has a potassium channel blocking effect, which further contributes to its muscle relaxant properties .

Properties

CAS No.

140944-30-5

Molecular Formula

C15H25ClFNSi

Molecular Weight

301.90 g/mol

IUPAC Name

(4-fluorophenyl)methyl-dimethyl-(piperidin-1-ylmethyl)silane;hydrochloride

InChI

InChI=1S/C15H24FNSi.ClH/c1-18(2,13-17-10-4-3-5-11-17)12-14-6-8-15(16)9-7-14;/h6-9H,3-5,10-13H2,1-2H3;1H

InChI Key

VGKGHWXDGBFJTP-UHFFFAOYSA-N

SMILES

C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2.Cl

Canonical SMILES

C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2.Cl

Appearance

Solid powder

140944-30-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-((dimethyl(4-fluorobenzyl)silyl)methyl)piperidine
N-((dimethyl-4-fluor-benzil-silil)-methyl)-piperidine
RGH 5002
RGH-5002

Origin of Product

United States

Synthesis routes and methods

Procedure details

After adding 32.7 g of piperidine to a solution containing 32.5 g of chloromethyl-dimethyl-(4-fluorobenzyl)-silane in 40 ml of xylene, the reaction mixture is refluxed for 6 hours under stirring, then the precipitated piperidine hydrochloride is filtered at 20° C. and washed in 3 portions with a total of 60 ml of benzene. The filtration is combined with the benzene washings and washed in 3 portions with a total of 150 ml of water and the organic phase is dried over anhydrous magnesium sulfate. After filtering the drying agent, the filtrate is evaporated to solvent-free to give the crude name compound as an oily liquid in the base form in a yield of 40 g. This crude product is purified by distillation under reduced pressure to give the title compound in a yield of 36.8 g (92%) with a boiling point of 97°-98° C./0.5 torr.
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
chloromethyl-dimethyl-(4-fluorobenzyl)-silane
Quantity
32.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silperisone hydrochloride
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